N-tert-Butyl-4-methylbenzene-1-sulfinamide
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Overview
Description
N-tert-Butyl-4-methylbenzene-1-sulfinamide is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a sulfinamide functional group, which is characterized by a sulfur atom bonded to a nitrogen atom and an oxygen atom. The presence of the tert-butyl and methyl groups further enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-methylbenzene-1-sulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfinamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for the efficient production of the compound while minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4-methylbenzene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfenamides.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives of this compound .
Scientific Research Applications
N-tert-Butyl-4-methylbenzene-1-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-methylbenzene-1-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The sulfinamide group can coordinate with various substrates, facilitating their transformation into desired products with high enantioselectivity. This coordination is achieved through interactions with molecular targets and pathways involved in the reaction process .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group but differ in their substituents and overall structure.
Sulfenamides: These compounds are similar in that they contain sulfur-nitrogen bonds but differ in their oxidation states and reactivity.
Sulfoximines: These compounds have a similar sulfur-nitrogen-oxygen framework but exhibit different chemical properties and applications.
Uniqueness
N-tert-Butyl-4-methylbenzene-1-sulfinamide stands out due to its unique combination of tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it a valuable compound in various synthetic applications, particularly in asymmetric synthesis and the development of new materials .
Properties
CAS No. |
169330-84-1 |
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Molecular Formula |
C11H17NOS |
Molecular Weight |
211.33 g/mol |
IUPAC Name |
(S)-N-tert-butyl-4-methylbenzenesulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)14(13)12-11(2,3)4/h5-8,12H,1-4H3/t14-/m0/s1 |
InChI Key |
HEMOQAGOYCCAPF-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)NC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)NC(C)(C)C |
Origin of Product |
United States |
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